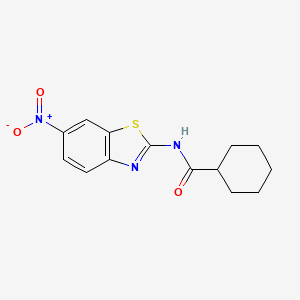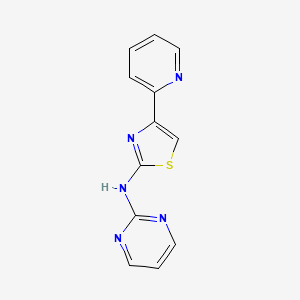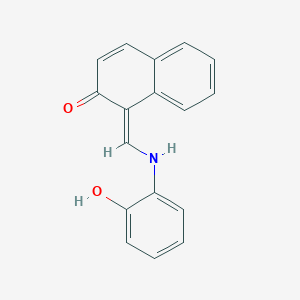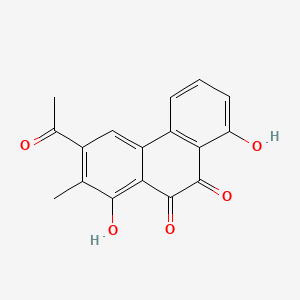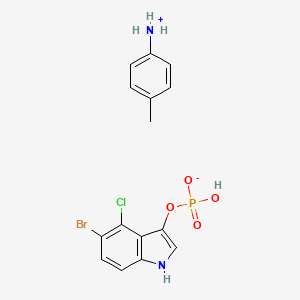
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCIP (p-toluidine salt) is synthesized through a multi-step chemical process. The synthesis involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with p-toluidine under controlled conditions . The reaction typically requires the use of dimethylformamide (DMF) as a solvent, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, BCIP (p-toluidine salt) is produced in large quantities using automated synthesis and purification processes. The production involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is typically stored at low temperatures to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
BCIP (p-toluidine salt) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of BCIP (p-toluidine salt).
Nitro Blue Tetrazolium (NBT): Used in combination with BCIP (p-toluidine salt) to produce a colorimetric reaction.
Major Products Formed
Indigo-like Dye: Formed through the hydrolysis of BCIP (p-toluidine salt) by alkaline phosphatase.
Blue-Purple Precipitate: Formed through the oxidation of BCIP (p-toluidine salt) in the presence of NBT.
Scientific Research Applications
BCIP (p-toluidine salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic substrate for the detection of alkaline phosphatase activity in various assays.
Medicine: Utilized in diagnostic assays to detect the activity of alkaline phosphatase in clinical samples.
Industry: Applied in quality control processes to monitor enzyme activity in biotechnological products.
Mechanism of Action
BCIP (p-toluidine salt) exerts its effects through the following mechanism:
Hydrolysis by Alkaline Phosphatase: The compound is hydrolyzed by alkaline phosphatase to produce an indigo-like dye.
Oxidation with NBT: In the presence of NBT, the hydrolyzed product undergoes oxidation to form an insoluble blue-purple precipitate.
Molecular Targets and Pathways: The primary molecular target of BCIP (p-toluidine salt) is alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters.
Comparison with Similar Compounds
BCIP (p-toluidine salt) is compared with other similar compounds, such as:
BCIP (disodium salt): Soluble in water and used in similar applications.
X-phosphate (p-toluidine salt): Another chromogenic substrate used for the detection of alkaline phosphatase activity.
Pink BCIP Derivative: Produces a pink-colored precipitate instead of a blue-purple one.
Uniqueness
BCIP (p-toluidine salt) is unique due to its high sensitivity and specificity for detecting alkaline phosphatase activity. Its ability to produce a distinct blue-purple precipitate makes it a valuable tool in various biochemical assays .
List of Similar Compounds
- BCIP (disodium salt)
- X-phosphate (p-toluidine salt)
- Pink BCIP Derivative
Properties
CAS No. |
6578-06-9 |
|---|---|
Molecular Formula |
C15H15BrClN2O4P |
Molecular Weight |
433.62 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
InChI Key |
QEIFSLUFHRCVQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Key on ui other cas no. |
6578-06-9 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
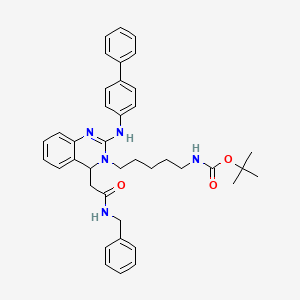
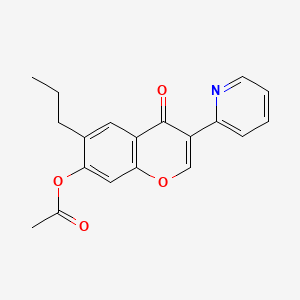
![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
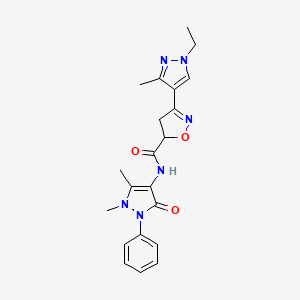
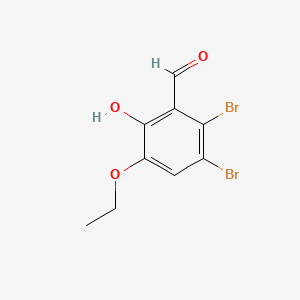
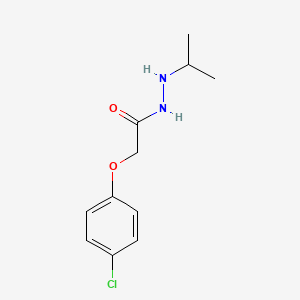
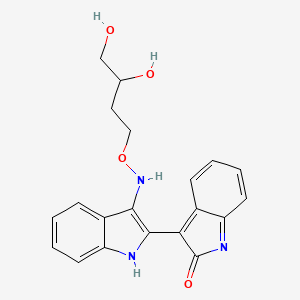
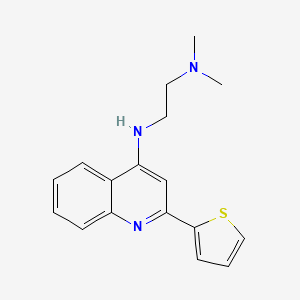
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
